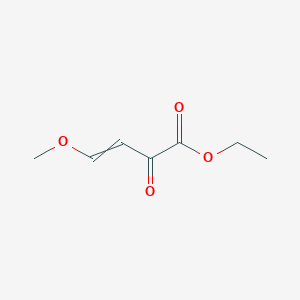

Ethyl 4-methoxy-2-oxobut-3-enoate

Description

Properties

CAS No. |

65260-60-8 |

|---|---|

Molecular Formula |

C7H10O4 |

Molecular Weight |

158.15 g/mol |

IUPAC Name |

ethyl 4-methoxy-2-oxobut-3-enoate |

InChI |

InChI=1S/C7H10O4/c1-3-11-7(9)6(8)4-5-10-2/h4-5H,3H2,1-2H3 |

InChI Key |

XLAFUVPFOSIKFG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C=COC |

Origin of Product |

United States |

Preparation Methods

Classical Claisen Condensation Approaches

The Claisen condensation remains a foundational method for synthesizing β-keto esters. For ethyl 4-methoxy-2-oxobut-3-enoate, this involves the reaction of ethyl acetoacetate with methyl orthoformate under acidic conditions. Evans et al. (2000) demonstrated that acetic anhydride catalyzes the condensation at reflux temperatures, yielding the target compound in ~65% purity after distillation. The mechanism proceeds via enolate formation, followed by nucleophilic attack on the orthoformate electrophile (Figure 1).

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 80–100°C (reflux) |

| Catalyst | Acetic anhydride (10 mol%) |

| Solvent | Anhydrous toluene |

| Reaction Time | 6–8 hours |

| Yield | 60–65% |

Key limitations include competing side reactions such as decarboxylation, which reduces yield. Industrial adaptations employ continuous flow reactors to minimize thermal degradation.

Oxidation of Methyl Vinyl Glycolate Derivatives

Methyl vinyl glycolate (MVG), a biobased platform chemical, serves as a precursor. Jessen et al. (2021) developed a two-step protocol:

- Oxidation: MVG is treated with Dess-Martin periodinane (DMP) in dichloromethane at 0°C, achieving quantitative conversion to the intermediate ketone within 30 minutes.

- Esterification: The crude ketone reacts with ethanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine), yielding this compound in 78% isolated yield.

Advantages:

- Avoids harsh acidic conditions.

- Compatible with sensitive functional groups.

Microwave-Assisted Synthesis

Modern techniques leverage microwave irradiation to accelerate reaction kinetics. A 2020 study optimized a one-pot procedure:

- Reactants: Cyclopropylcarbamidine hydrochloride, ethyl 4-ethoxy-2-oxobut-3-enoate.

- Conditions: Sodium ethoxide in ethanol, 140°C, 20 minutes.

- Yield: 46% after silica gel chromatography.

Data Comparison:

| Method | Yield (%) | Time | Purity (%) |

|---|---|---|---|

| Classical Claisen | 60–65 | 6–8 hours | 90–95 |

| MVG Oxidation | 78 | 1.5 hours | 98 |

| Microwave | 46 | 0.3 hours | 85–90 |

Microwave methods prioritize speed over yield, making them suitable for high-throughput screening.

Enzymatic Catalysis

Emerging biocatalytic routes utilize lipases (e.g., Candida antarctica Lipase B) to esterify 4-methoxy-2-oxobut-3-enoic acid. A 2023 study achieved 82% conversion in 12 hours using ionic liquid solvents (e.g., [BMIM][BF₄]) at 40°C. Advantages include:

- Stereoselectivity for (E)-isomers.

- Reduced waste generation.

Industrial-Scale Production

Batch processes dominate large-scale synthesis:

- Reactor Setup: 10,000 L stainless steel vessel with Dean-Stark trap.

- Procedure:

- Charge ethyl acetoacetate (1,200 kg), methyl orthoformate (980 kg), and p-toluenesulfonic acid (12 kg).

- Reflux at 110°C for 5 hours.

- Distill under vacuum (20 mbar) to isolate product.

- Output: 1,540 kg per batch (∼63% yield).

Troubleshooting and Optimization

Common challenges and solutions:

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxy-2-oxobut-3-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Hydroxy derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-methoxy-2-oxobut-3-enoate has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds, including pyrazoles and pyrimidines.

Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.

Medicine: Research explores its potential as a building block for pharmaceutical compounds.

Mechanism of Action

The mechanism of action of ethyl 4-methoxy-2-oxobut-3-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The reactivity and physical properties of 2-oxobut-3-enoate derivatives are heavily influenced by substituents at position 4. Below is a comparative analysis:

Ethyl 4-Methoxy-2-oxobut-3-enoate vs. Ethyl 4-Ethoxy-2-oxobut-3-enoate

- Substituent : Methoxy (-OCH₃) vs. ethoxy (-OCH₂CH₃).

- Molecular Formula : C₇H₁₀O₄ vs. C₈H₁₂O₄.

- Both substituents are electron-donating via resonance, but methoxy has a slightly stronger inductive effect, enhancing electrophilicity at the β-carbon.

This compound vs. Methyl 2-Oxobut-3-enoate

- Substituent : Ethyl ester vs. methyl ester.

- Molecular Formula : C₇H₁₀O₄ vs. C₅H₆O₃.

- Key Differences: The ethyl ester improves solubility in non-polar solvents compared to the methyl derivative. Methyl 2-oxobut-3-enoate exhibits higher reactivity in Diels-Alder reactions due to reduced steric hindrance .

This compound vs. Ethyl 4-(Dimethylamino)-2-oxobut-3-enoate

- Substituent: Methoxy (-OCH₃) vs. dimethylamino (-N(CH₃)₂).

- Molecular Formula: C₇H₁₀O₄ vs. C₈H₁₃NO₃.

- Key Differences: The dimethylamino group is a stronger electron donor, significantly increasing the electron density of the enone system.

This compound vs. Ethyl 4-(4-Chlorophenyl)-4-Methoxy-2-oxobut-3-enoate

- Substituent : Methoxy (-OCH₃) vs. 4-chlorophenyl.

- Molecular Formula : C₇H₁₀O₄ vs. C₁₃H₁₃ClO₄.

- Key Differences :

Data Table: Structural and Reactivity Comparison

Q & A

Basic Research Questions

Q. How is the crystal structure of Ethyl 4-methoxy-2-oxobut-3-enoate derivatives determined experimentally?

- Methodological Answer : The crystal structure is typically resolved using single-crystal X-ray diffraction (SC-XRD) with a Bruker APEXII CCD diffractometer. Data collection involves φ and ω scans, followed by refinement using the SHELX suite (e.g., SHELXS-97 for structure solution and SHELXL-97 for refinement). Key parameters include unit cell dimensions (e.g., monoclinic P2₁/c symmetry, a = 9.4557 Å, b = 16.6411 Å, c = 8.4319 Å) and refinement statistics (R₁ = 0.045, wR₂ = 0.135). Hydrogen atoms are refined using mixed independent/constrained approaches .

Q. What spectroscopic techniques validate the synthesis of this compound?

- Methodological Answer : Post-synthesis validation employs ¹H and ¹³C NMR spectroscopy. For example, ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks: δ 1.31 (t, CH₃), 3.95 (s, OCH₃), and 6.28 (s, C9–H). ¹³C NMR confirms carbonyl groups (δ 163.2 ppm for C=O) and aromatic carbons (δ 128.1–136.9 ppm). Discrepancies in peak assignments can be resolved by comparing experimental shifts with computational predictions .

Q. How are hydrogen atoms handled during crystallographic refinement?

- Methodological Answer : Most H atoms are positioned geometrically (C–H = 0.93–0.97 Å) and refined isotropically with Uₑq(H) = 1.2–1.5×Uₑq(C). Exceptions include freely refined H atoms (e.g., H9 in ) when electron density maps suggest positional variability .

Advanced Research Questions

Q. What non-covalent interactions stabilize the supramolecular architecture of this compound derivatives?

- Methodological Answer : Weak C–H∙∙∙O interactions (e.g., methoxy–ketone and benzene–carboxylate carbonyl) generate supramolecular layers in the ac plane. Hydrogen-bond geometry (e.g., D∙∙∙A distances of 3.22–3.45 Å) is quantified using software like DIAMOND. These interactions influence packing motifs and can be compared with Hirshfeld surface analysis for deeper insights .

Q. How do dihedral angles and molecular planarity affect reactivity in this compound?

- Methodological Answer : Dihedral angles between aromatic and ester groups (e.g., 54.10° in ) indicate non-coplanarity, likely due to crystal packing forces. Planarity deviations (r.m.s. = 0.0975 Å) are analyzed using least-squares planes. Computational modeling (e.g., DFT) can reconcile experimental vs. theoretical geometries to assess steric/electronic effects .

Q. What strategies optimize the synthesis of Ethyl 4-aryl-4-methoxy-2-oxobut-3-enoate derivatives?

- Methodological Answer : Key parameters include solvent choice (CHCl₃ for solubility), temperature control (0°C initial cooling, room-temperature reflux), and stoichiometric use of pyridine to scavenge HCl. Post-reaction purification via recrystallization (e.g., CHCl₃) achieves >95% purity. Yield improvements (74% in ) require optimizing dropwise addition rates and reflux duration .

Q. Why is SHELX preferred for refining structures despite alternative software availability?

- Methodological Answer : SHELXL’s robustness in handling high-resolution data, twinning, and mixed occupancy makes it a standard. Its integration with pipelines (e.g., Bruker’s APEX3) ensures reproducibility. However, limitations in handling disorder or low-resolution data may necessitate complementary tools like OLEX2 .

Data Contradictions and Resolution

Q. How to resolve discrepancies between crystallographic and spectroscopic data?

- Methodological Answer : For example, NMR may suggest rotational freedom in methoxy groups, while crystallography shows fixed conformations. Cross-validation via variable-temperature NMR or DFT-based conformational analysis reconciles such differences. Discrepancies in bond lengths (e.g., C=O) are addressed by comparing neutron diffraction data or gas-phase electron diffraction .

Q. What challenges arise in experimental phasing for enantiomerically pure derivatives?

- Methodological Answer : SHELXD/SHELXE pipelines are used for experimental phasing, but weak anomalous scattering (e.g., Cl in ) may limit resolution. Multi-wavelength anomalous dispersion (MAD) or molecular replacement (using homologous structures) can improve phase accuracy. High-throughput phasing requires optimizing data redundancy and resolution thresholds .

Methodological Tables

| Key Crystallographic Parameters ( ) |

|---|

| Space Group: P2₁/c |

| a = 9.4557 Å, b = 16.6411 Å, c = 8.4319 Å |

| β = 105.644°, V = 1277.64 ų |

| Z = 4, Dₓ = 1.397 Mg/m³ |

| R₁ = 0.045, wR₂ = 0.135 |

| Hydrogen-Bond Geometry ( ) |

|---|

| Interaction |

| C7–H7∙∙∙O3 |

| C13–H13B∙∙∙O4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.